molecular formula C20H19Cl2N3OS B2616641 2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride CAS No. 1216800-04-2

2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride

Cat. No. B2616641
CAS RN: 1216800-04-2
M. Wt: 420.35
InChI Key: MVSQYUWOCAXUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H19Cl2N3OS and its molecular weight is 420.35. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychotropic, Anti-inflammatory, and Cytotoxic Activities

A study reports the synthesis and characterization of derivatives showing psychotropic in vivo, anti-inflammatory in vivo, and cytotoxic in vitro activities. These compounds possess sedative action, reveal high anti-inflammatory activity, have selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some synthesized compounds demonstrate antimicrobial action as well, highlighting their potential in therapeutic applications (Zablotskaya et al., 2013).

Analgesic Activity

Research on pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety reveals the preparation of derivatives with significant analgesic activities. These findings suggest the utility of such compounds in developing pain management therapies (Saad et al., 2011).

Antipsychotic Potential

Another study focuses on the synthesis and evaluation of heterocyclic carboxamides, including 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride derivatives, as potential antipsychotic agents. The evaluation in vitro for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo for the ability to antagonize apomorphine-induced climbing in mice, indicate their potential as antipsychotic drugs (Norman et al., 1996).

Anthelmintic and Insecticidal Activities

Derivatives of 1,2,3,4-tetrahydroisoquinoline enaminothioamides have been synthesized and demonstrated to exhibit analgesic effects comparable to metamizole sodium. Specific derivatives showed remarkable anthelmintic and insecticidal activities, similar to levamisole and diazinon, indicating their potential for agricultural and veterinary applications (Mikhailovskii et al., 2018).

Hg2+-Selective Fluorescence Enhancing Properties

A thioamide derivative of 8-hydroxyquinoline-benzothiazole has been prepared, showing highly Hg2+-selective fluorescence enhancing properties in aqueous acetonitrile solution. This indicates its utility in selective and sensitive detection of Hg2+ ions (Song et al., 2006).

properties

IUPAC Name

2-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS.ClH/c21-18-8-4-3-7-17(18)19(25)23-20-22-16(13-26-20)12-24-10-9-14-5-1-2-6-15(14)11-24;/h1-8,13H,9-12H2,(H,22,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSQYUWOCAXUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride

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